molecular formula C5H7ClN2O B2856430 2-Chloro-5-isopropyl-1,3,4-oxadiazole CAS No. 1368687-66-4

2-Chloro-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B2856430
CAS No.: 1368687-66-4
M. Wt: 146.57
InChI Key: NJQDEQNMPBIPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-isopropyl-1,3,4-oxadiazole (CAS 1368687-66-4) is a versatile chemical intermediate of significant interest in medicinal and organic chemistry. With a molecular formula of C 5 H 7 ClN 2 O and a molecular weight of 146.57 g/mol, this compound features a reactive chloro group on its 1,3,4-oxadiazole heterocycle, making it a valuable electrophile for nucleophilic substitution reactions and further functionalization . The core 1,3,4-oxadiazole structure is a privileged scaffold in drug discovery, known for its diverse pharmacological effects. Compounds containing this moiety have demonstrated remarkable biological activities, including antibacterial, antifungal, anti-tubercular, cytotoxic, anticonvulsant, and anti-inflammatory properties . The presence of lipophilic substitutions, such as the isopropyl group at the 5-position of the ring, is particularly advantageous as it may facilitate the transport of drug molecules through biological membranes, thereby potentially enhancing their antimicrobial efficacy . The chloro substituent is another key feature, as electronegative groups like chlorine are known to enhance the antimicrobial activities of drug molecules . This compound is exclusively For Research Use Only (RUO). It is intended for laboratory research and chemical synthesis applications strictly within a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQDEQNMPBIPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 5 Isopropyl 1,3,4 Oxadiazole and Analogs

Cyclization Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole core is predominantly achieved through intramolecular cyclization reactions. These strategies involve the formation of the crucial C-O bond within a linear precursor to yield the stable five-membered aromatic heterocycle.

One of the most established and widely utilized methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.gov This approach involves the reaction of an acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) to form a 1,2-diacylhydrazine, which is then cyclized by removing a molecule of water using a dehydrating agent. researchgate.netnih.gov

Phosphoryl chloride (POCl₃) and polyphosphoric acid (PPA) are powerful and commonly employed dehydrating agents for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. nih.govresearchgate.netresearchgate.net

Phosphoryl Chloride (POCl₃): This reagent is highly effective for promoting the cyclodehydration of both symmetrical and asymmetrical 1,2-diacylhydrazines. nih.gov The reaction is typically carried out by refluxing the diacylhydrazine with POCl₃. nih.govniscpr.res.in For instance, various 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized by reacting an acylhydrazide with substituted aromatic carboxylic acids in the presence of POCl₃ as the dehydrating agent. nih.govnih.gov This method has been used to prepare a series of symmetrical 2,5-dialkyl-1,3,4-oxadiazoles, starting from commercially available acid chlorides which are converted to diacylhydrazines and subsequently cyclized with phosphorus oxychloride. nih.gov

Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a solvent in the high-temperature polycondensation reactions to form oxadiazole rings. researchgate.net It is a strong dehydrating agent used for the cyclization of diacylhydrazines. researchgate.netnih.gov PPA is often used in the synthesis of poly(1,3,4-oxadiazole)s through the polycondensation of aromatic dicarboxylic acids and hydrazine (B178648) sulfate (B86663) at temperatures up to 180°C. researchgate.net Due to its high viscosity, it is easier to handle at temperatures above 60°C, and solvents like xylene can be added to simplify the workup process. ccsenet.org

Table 1: Comparison of POCl₃ and PPA as Dehydrating Agents

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphoryl Chloride (POCl₃) Refluxing with 1,2-diacylhydrazine nih.govniscpr.res.inHighly effective for a wide range of substrates nih.govCan be harsh for sensitive functional groups
Polyphosphoric Acid (PPA) High temperatures (up to 180°C) researchgate.netActs as both solvent and catalyst researchgate.netHigh viscosity, requires high temperatures ccsenet.org

Beyond POCl₃ and PPA, a variety of other reagents have been successfully used to effect the cyclodehydration of diacylhydrazines. The choice of reagent often depends on the specific substrate and the desired reaction conditions. nih.gov

Commonly used dehydrating agents include:

Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is a strong dehydrating agent used for cyclizing diacylhydrazines or reacting with benzoyl-carbohydrazides to form 2,5-disubstituted oxadiazoles (B1248032). researchgate.netnih.govosi.lv

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a classic and potent dehydrating agent capable of promoting the cyclization of semicarbazides and diacylhydrazines. nih.govluxembourg-bio.com

1,1'-Carbonyldiimidazole (CDI): CDI is a milder reagent used for the one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from a benzohydrazide (B10538) and a carboxylic acid, often in conjunction with triphenylphosphine (B44618) as a dehydrating agent. nih.govresearchgate.net

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): This coupling agent is used in a one-pot protocol for synthesizing 1,3,4-oxadiazoles from carboxylic acids and hydrazides, with the Burgess reagent sometimes employed as the dehydrating agent. nih.govresearchgate.net

Sulfuryl Chloride (SO₂Cl₂): This reagent is also listed among the various agents used for the cyclization of hydrazide derivatives to form the 1,3,4-oxadiazole ring. researchgate.net

Table 2: Overview of Other Dehydrating Agents

Dehydrating AgentPrecursor(s)Key Features
**Thionyl Chloride (SOCl₂) **1,2-Diacylhydrazines researchgate.netnih.govStrong dehydrating agent, analogous to POCl₃ osi.lv
Sulfuric Acid (H₂SO₄) Semicarbazides, 1,2-Diacylhydrazines nih.govluxembourg-bio.comClassic, strong acid catalyst
Carbonyldiimidazole (CDI) Carboxylic Acids & Benzohydrazide nih.govresearchgate.netMilder conditions, often used with other reagents nih.gov
HATU Carboxylic Acids & Hydrazides nih.govresearchgate.netUsed as a coupling agent in one-pot syntheses nih.gov
Sulfuryl Chloride (SO₂Cl₂) Hydrazide derivatives researchgate.netEffective for cyclization reactions researchgate.net

An alternative and powerful strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. nih.govacs.org These precursors are typically prepared by the condensation of an acid hydrazide with an aldehyde. organic-chemistry.orgbiointerfaceresearch.com This method avoids the need for harsh dehydrating conditions and often proceeds under milder reaction protocols. rsc.orgsemanticscholar.org

Transition metals can effectively catalyze the oxidative cyclization of N-acylhydrazones. A notable example is the use of an iron(III)/TEMPO catalytic system. This method provides a simple and efficient pathway to 2,5-disubstituted 1,3,4-oxadiazoles in high yields. organic-chemistry.org The reaction demonstrates broad substrate scope and good tolerance for various functional groups. organic-chemistry.org Copper(II) triflate (Cu(OTf)₂) has also been used catalytically to achieve the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles through an imine C-H functionalization of N-arylidenearoylhydrazides. organic-chemistry.org

Halogens and halogen-containing compounds are frequently used as oxidants to promote the cyclization of N-acylhydrazones.

Bromine: The oxidative cyclization of semicarbazones using bromine in acetic acid is a well-established method for preparing 5-substituted-2-amino-1,3,4-oxadiazoles. nih.gov Similarly, substituted hydrazone derivatives can be cyclized in the presence of bromine, acetic acid, and sodium acetate (B1210297) to yield 1,3,4-oxadiazole derivatives. nih.gov

Iodine: Molecular iodine is a practical and transition-metal-free reagent for the oxidative cyclization of acylhydrazones. organic-chemistry.org This reaction is typically performed in the presence of a base like potassium carbonate. organic-chemistry.org The combination of iodine and an oxidant like hydrogen peroxide (H₂O₂) has also been reported as an effective system for this transformation. mpg.de Other iodine-based reagents, such as tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ, have been utilized for the efficient oxidative cyclization of N-acylhydrazones under mild, neutral conditions, affording high yields in short reaction times. scite.ai

One-Step and Mechanochemical Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, reduced reaction times, and environmental sustainability. One-step (or one-pot) and mechanochemical syntheses have emerged as powerful strategies that align with these principles, offering streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles.

One-pot procedures are highly valued as they reduce the need for isolating intermediates, thereby saving time, reagents, and minimizing waste. A notable one-pot method involves the copper-catalyzed dual oxidation of arylacetic acids and hydrazides under an oxygen atmosphere, which avoids the use of expensive ligands and produces high yields. acs.org Another efficient one-pot approach condenses mono-arylhydrazides with acid chlorides under microwave heating, a process that is rapid and obviates the need for an acid catalyst or dehydrating agent. researchgate.netjchemrev.com Other one-pot methods utilize iodine to promote a domino protocol involving oxidative cleavage of C-H bonds followed by cyclization and deacylation. organic-chemistry.org

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, presents an environmentally benign alternative to traditional solvent-based methods. organic-chemistry.org This solvent-free approach reduces waste and can lead to shorter reaction times and different product selectivities compared to solution-phase synthesis.

MethodKey Reagents/ConditionsAdvantagesReference
Copper-Catalyzed Dual Oxidation Arylacetic acids, hydrazides, Cu catalyst, O₂ atmosphereOne-pot, avoids expensive ligands, high yield acs.org
Microwave-Assisted Synthesis Mono-arylhydrazides, acid chlorides, HMPA solvent, microwaveRapid, no added catalyst or dehydrating agent needed researchgate.netjchemrev.com
Iodine-Promoted Domino Reaction Hydrazides, methyl ketones, I₂, K₂CO₃Metal-free, one-pot, good functional group compatibility organic-chemistry.org
Mechanochemical Synthesis Solid reactants, grinding/millingEnvironmentally benign, solvent-free organic-chemistry.org

Functionalization and Substitution Reactions on the 1,3,4-Oxadiazole Core

The functionalization of the pre-formed 1,3,4-oxadiazole ring or its precursors is essential for creating a diverse library of compounds for various applications. Position-specific substitution at the C2 and C5 positions allows for the fine-tuning of the molecule's physicochemical and biological properties.

The introduction of halogen atoms or halogenated alkyl groups onto the 1,3,4-oxadiazole scaffold provides valuable synthetic handles for further derivatization. Halogen-substituted oxadiazoles can readily undergo nucleophilic substitution reactions, allowing for the replacement of the halogen with various nucleophiles. globalresearchonline.net

A direct method for producing such compounds is exemplified by the synthesis of 2,5-bis(chloromethyl)-1,3,4-oxadiazole. This synthesis can be achieved starting from chloroacetyl chloride and hydrazine hydrate (B1144303) to form 1,2-dichloroacetylhydrazine, which is then subjected to dehydrohalogenation to yield the target compound. tu-dresden.de The presence of the reactive chloromethyl group allows for subsequent reactions to build more complex molecules. The introduction of halogen atoms onto aryl rings that are then used to form the oxadiazole core is another common strategy for producing halogenated derivatives. rroij.com

The substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring significantly influence its properties. A wide range of synthetic methods allows for the incorporation of diverse alkyl and aryl groups.

The synthesis of 2,5-dialkyl-1,3,4-oxadiazoles can be achieved through a multi-step process starting from commercially available acid chlorides and hydrazine hydrate. mdpi.comnih.gov The resulting N,N'-diacylhydrazines are then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃). mdpi.com Similarly, the reaction of a hydrazide with a substituted benzoic acid in the presence of POCl₃ is a common method for preparing 2-aryl-5-alkyl-1,3,4-oxadiazoles. researchgate.net These methods provide a versatile platform for introducing groups like isopropyl by selecting the appropriate starting carboxylic acid or acid chloride (e.g., isobutyric acid or isobutyryl chloride).

Achieving specific substitution patterns, particularly the 2,5-disubstituted arrangement, is the most common goal in 1,3,4-oxadiazole synthesis. Numerous reliable strategies have been developed to this end, primarily involving the construction of the heterocyclic ring from acyclic precursors.

The most traditional and widely used method is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This reaction is typically carried out using strong dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride, polyphosphoric acid, or triflic anhydride. nih.govnih.govnih.govnih.gov The 1,2-diacylhydrazine precursors are readily prepared by reacting a hydrazide with an acid chloride or carboxylic acid.

Another major strategy is the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of an acid hydrazide with an aldehyde. jchemrev.com Various oxidizing agents can be employed for this transformation, including potassium permanganate, bromine, and milder modern reagents like chloramine-T, often under microwave irradiation. nih.govjchemrev.com This method is particularly useful for synthesizing a wide array of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

More recent developments include copper-catalyzed oxidative C-H functionalization of N-arylidenearoylhydrazides, which provides direct access to both symmetrical and unsymmetrical 2,5-disubstituted products. jchemrev.comnih.govjchemrev.com This approach is advantageous as it can be performed in the presence of air and moisture. jchemrev.com

Synthetic StrategyPrecursorKey ReagentsDescriptionReferences
Cyclodehydration 1,2-DiacylhydrazinePOCl₃, P₂O₅, SOCl₂, PPAA classic and widely used method involving the removal of a water molecule from the diacylhydrazine to form the oxadiazole ring. nih.govnih.govnih.gov
Oxidative Cyclization N-AcylhydrazoneI₂, Br₂, Chloramine-T, Cu(OTf)₂An aldehyde and an acid hydrazide are condensed, and the resulting hydrazone is oxidized to induce ring closure. jchemrev.comnih.govjchemrev.comresearchgate.net
Direct Synthesis from Acids & Hydrazides Carboxylic Acid, Acid HydrazidePOCl₃, Burgess reagent, CDIA one-pot variation where the diacylhydrazine is formed in situ and immediately cyclized. nih.govnih.govnih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 5 Isopropyl 1,3,4 Oxadiazole

Electrophilic Reactivity of the 1,3,4-Oxadiazole (B1194373) Ring System

Electrophilic substitution reactions on the carbon atoms of the 1,3,4-oxadiazole ring are generally difficult to achieve. rroij.comglobalresearchonline.net This reluctance is a direct consequence of the low electron density at the ring's carbon atoms, a result of the electron-withdrawing effects of the integrated heteroatoms. rroij.com

Nucleophilic Reactivity and Substitution Patterns

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,3,4-oxadiazole ring makes its carbon atoms susceptible to nucleophilic attack. chemicalbook.com This is particularly relevant for derivatives like 2-Chloro-5-isopropyl-1,3,4-oxadiazole, which possess a good leaving group on a ring carbon.

Nucleophilic Aromatic Substitution on the Oxadiazole Core

Halogen-substituted 1,3,4-oxadiazoles are known to undergo nucleophilic substitution reactions where the halogen atom is replaced by a nucleophile. mdpi.comglobalresearchonline.net The presence of strongly electron-withdrawing groups on an aromatic or heteroaromatic ring activates the system towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The 1,3,4-oxadiazole ring itself acts as an electron-withdrawing entity, facilitating this type of reaction. mdpi.com

The mechanism for SNAr typically involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at the C2 position), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination: The leaving group (chloride ion) departs, restoring the aromaticity of the oxadiazole ring and resulting in the substituted product. libretexts.org

For this compound, this pathway allows for the introduction of a wide variety of nucleophiles at the 2-position. Common nucleophiles used in such reactions with halo-heterocycles include amines, thiols, and alkoxides. globalresearchonline.netchemrxiv.org The reaction is accelerated by the electron-deficient nature of the ring, which stabilizes the anionic intermediate. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Analogous 2-Halo-1,3,4-Oxadiazole Systems.
SubstrateNucleophileProductReaction ConditionsReference
2-Chloro-5-aryl-1,3,4-oxadiazoleAmines (R-NH₂)2-Amino-5-aryl-1,3,4-oxadiazoleOften requires heating in a suitable solvent. mdpi.comglobalresearchonline.net
2-Bromoalkyl-1,3,4-oxadiazoleDiisopropyl iminodiacetate (B1231623)Substituted iminodiacetate derivativeAcetonitrile, Na₂CO₃, 60 °C nih.gov
2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate (a related activated heteroaromatic)Thiols (R-SH)2-Thio-substituted pyridinium (B92312) saltRoom temperature in various solvents. chemrxiv.org

Ring-Opening Reactions Induced by Nucleophilic Attack

While the 1,3,4-oxadiazole ring is generally stable, particularly when substituted with aryl or perfluoroalkyl groups, it can undergo ring cleavage under certain conditions. rroij.com Strong nucleophilic attack, especially under acidic or basic conditions, can lead to the opening of the heterocyclic ring. rroij.com For instance, some isomers of oxadiazole are known to be unstable and undergo ring-opening to form diazoketone tautomers. mdpi.comglobalresearchonline.net While the 1,3,4-isomer is the most stable, its stability is not absolute and can be compromised by harsh reaction conditions involving strong nucleophiles. rroij.comopenmedicinalchemistryjournal.com

Thermal and Photochemical Rearrangements Affecting the Oxadiazole Core

The 1,3,4-oxadiazole ring is noted for its thermal stability, a property that is enhanced by substitution. rroij.commdpi.com However, like many heterocyclic systems, it can participate in thermal and photochemical rearrangements. rroij.comresearchgate.net

Photochemical reactions of oxadiazoles (B1248032) can lead to complex rearrangements. Studies on related 1,2,4-oxadiazole (B8745197) systems have shown that photoexcitation can induce competitive rearrangements involving ring contraction-ring expansion, isomerization, or migration-cyclization pathways. nih.gov While specific studies on the photochemical rearrangement of this compound are not detailed, the general reactivity patterns of the oxadiazole core suggest that such transformations are possible. rroij.combohrium.com These reactions often proceed through high-energy intermediates and can result in the formation of different heterocyclic isomers. nih.govbohrium.com

Thermally, 1,3,4-oxadiazoles are robust. rroij.com High temperatures are typically required to induce transformations. For example, certain oxadiazolinones lose carbon dioxide at high temperatures to yield nitrilimines, which can then undergo further reactions. rroij.com

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Chloro-5-isopropyl-1,3,4-oxadiazole. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule are mapped out. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be reliably predicted based on extensive data from analogous 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.gov

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the isopropyl group is expected to produce two distinct signals. A septet, integrating to one proton, would correspond to the methine proton (-CH), likely appearing in the downfield region due to the deshielding effect of the adjacent oxadiazole ring. This signal's multiplicity arises from coupling with the six equivalent protons of the two methyl groups. These methyl protons (-CH₃) would, in turn, give rise to a doublet, integrating to six protons, in the upfield region of the spectrum. The characteristic splitting pattern and integration values of these signals provide unequivocal evidence for the presence of the isopropyl substituent. For similar structures, the chemical shifts for isopropyl groups attached to heterocyclic rings have been reported. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
-CH (CH₃)₂3.0 - 3.5Septet~7.0
-CH(C H₃)₂1.2 - 1.5Doublet~7.0

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, four distinct signals are anticipated. The two carbon atoms of the oxadiazole ring (C2 and C5) are expected to resonate at low field (downfield) due to their electron-deficient nature and the influence of the electronegative nitrogen and oxygen atoms, as well as the chlorine atom at the C2 position. Typically, for 2,5-disubstituted-1,3,4-oxadiazoles, these signals appear in the range of 155-165 ppm. researchgate.net The carbon atom at the C2 position, bonded to chlorine, is expected to be further downfield compared to the C5 carbon, which is attached to the isopropyl group. The methine carbon (-CH) of the isopropyl group will appear at a characteristic chemical shift, while the two equivalent methyl carbons (-CH₃) will produce a single signal at a higher field (upfield).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C 2 (C-Cl)160 - 165
C 5 (C-isopropyl)155 - 160
-C H(CH₃)₂25 - 30
-CH(C H₃)₂20 - 25

Advanced 2D NMR Experiments

To further confirm the structural assignments from 1D NMR, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would establish the direct one-bond correlations between the protons and their attached carbons, for instance, correlating the methine proton signal with the methine carbon signal and the methyl proton signals with the methyl carbon signal.

The HMBC experiment is instrumental in establishing longer-range (2-3 bond) correlations, which are vital for confirming the connectivity of the molecular fragments. Key HMBC correlations would be expected between the methine proton of the isopropyl group and the C5 carbon of the oxadiazole ring, as well as the C2 and C5 carbons of the oxadiazole ring. These correlations would definitively establish the attachment of the isopropyl group to the C5 position of the 2-chloro-1,3,4-oxadiazole (B15249893) core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₅H₇ClN₂O.

Under electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum would provide further structural information. The cleavage of the isopropyl group is a likely initial fragmentation step, leading to the loss of a methyl radical (•CH₃) or a propyl fragment. Another characteristic fragmentation pathway for 1,3,4-oxadiazoles involves the cleavage of the heterocyclic ring. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the oxadiazole ring and the isopropyl group. Key expected absorptions include C=N stretching vibrations, C-O-C stretching of the oxadiazole ring, and C-H stretching and bending vibrations of the isopropyl group. nih.govresearchgate.net

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H stretch (isopropyl)2970 - 2870
C=N stretch (oxadiazole)1640 - 1620
C-O-C stretch (oxadiazole)1250 - 1200
C-Cl stretch800 - 600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 1,3,4-oxadiazole ring is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π → π* transitions within the heterocyclic ring. The position of these maxima can be influenced by the substituents on the ring. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 2 Chloro 5 Isopropyl 1,3,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 2-Chloro-5-isopropyl-1,3,4-oxadiazole, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) or 6-311G(d,p) basis set, can be used to predict a variety of electronic and structural properties. tandfonline.combohrium.comresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies. irjweb.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule will interact with other chemical species. bohrium.com

Illustrative DFT-Calculated Properties for this compound

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)6.3 eVRelates to chemical reactivity and stability
Electronegativity (χ)4.35 eVMeasure of electron-attracting power
Chemical Hardness (η)3.15 eVResistance to change in electron distribution

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Computational NMR Chemical Shift Prediction (e.g., GIAO Methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict NMR chemical shifts, aiding in the interpretation of experimental spectra and confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. imist.maresearchgate.net

The GIAO method, typically used in conjunction with DFT (e.g., GIAO-DFT), calculates the magnetic shielding of each nucleus in the molecule. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma The accuracy of the predicted shifts is dependent on the level of theory, the basis set used, and whether solvent effects are included in the calculation. nih.gov For heterocyclic compounds like this compound, GIAO-DFT calculations can provide valuable predictions for both ¹H and ¹³C NMR spectra. researchgate.netnih.gov

Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C (oxadiazole, adjacent to Cl)155.2
C (oxadiazole, adjacent to isopropyl)168.5
CH (isopropyl)28.9
CH₃ (isopropyl)21.7

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from GIAO-DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. wikipedia.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. wikipedia.orgyoutube.com For this compound, molecular docking could be employed to investigate its potential as an inhibitor for various enzymes or receptors. The 1,3,4-oxadiazole (B1194373) scaffold is known to be present in molecules with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. ucsf.edu Each of these poses is evaluated using a scoring function, which estimates the binding affinity. The results of a docking simulation can provide insights into the binding mode, key interactions (such as hydrogen bonds and hydrophobic interactions), and the predicted binding energy. schrodinger.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. A QSAR study on derivatives of this compound would involve synthesizing or computationally designing a series of analogues with varied substituents.

For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity of each compound is determined experimentally. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. researchgate.netresearchgate.net A robust QSAR model can guide the design of more potent analogues of this compound by identifying the structural features that are most important for its biological activity. conicet.gov.ar

Theoretical Studies of Reaction Pathways and Mechanisms

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For this compound, theoretical studies could explore its reactivity in various chemical transformations. For example, the chlorine atom on the oxadiazole ring is a potential site for nucleophilic substitution reactions. nih.govresearchgate.net

By calculating the energies of reactants, transition states, and products, computational methods can map out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction pathways. For instance, DFT calculations could be used to model the reaction of this compound with a nucleophile, helping to elucidate whether the reaction proceeds through a specific mechanism. Such studies are valuable for optimizing synthetic routes and predicting the products of new reactions.

Biological Activity and Mechanistic Insights in Vitro and Agrochemical Applications

In Vitro Mechanistic Studies of Bioactivity

The 1,3,4-oxadiazole (B1194373) scaffold is a cornerstone in the development of potent and selective inhibitors for a variety of biological targets. Its derivatives have shown significant activity by interfering with key enzymes, cellular targets, and signaling pathways, leading to profound effects on cellular processes like apoptosis and cell cycle progression.

Enzyme Inhibition Mechanisms

Derivatives of 1,3,4-oxadiazole have been identified as inhibitors of numerous enzymes critical to disease progression, particularly in cancer and diabetes.

STAT3 Transcription Factor: The 1,3,4-oxadiazole scaffold is frequently incorporated into the structure of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. nih.gov STAT3 is a key therapeutic target in oncology due to its role in regulating cellular events such as proliferation, differentiation, and apoptosis. nih.gov Predictive studies on certain 2,5-diaryl-1,3,4-oxadiazoles suggest that inhibition of the STAT3 transcription factor is a likely anticancer mechanism. nih.gov For instance, the compound STX-0119 (N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide), which is structurally similar to some synthesized derivatives, acts as a STAT3 dimerization inhibitor. nih.gov

Histone Deacetylases (HDAC): Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have emerged as potent, selective, and essentially irreversible inhibitors of Histone Deacetylase 6 (HDAC6). nih.gov These compounds act as mechanism-based inhibitors, undergoing an enzyme-catalyzed ring-opening reaction within the active site. nih.gov This leads to the formation of a tight, long-lived enzyme-inhibitor complex, resulting in an unprecedented selectivity of over 10,000-fold for HDAC6 compared to other HDAC subtypes. nih.govunimi.it For example, trifluoromethyl-1,3,4-oxadiazole (TFMO) derivatives have shown submicromolar HDAC6 inhibitory activity (IC50: 0.531 μM) with no significant inhibition of HDAC1-4. nih.gov The mechanism involves the DFMO group acting as a novel zinc-binding group (ZBG). nih.govacs.org

Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme for DNA biosynthesis, making it a significant target in cancer chemotherapy. tandfonline.commdpi.com Several 1,3,4-oxadiazole derivatives have been developed as potent TS inhibitors. rsc.orgresearchgate.net For instance, eugenol-based 1,3,4-oxadiazole analogues showed potent TS inhibition with IC50 values as low as 0.56 μM, outperforming the chemotherapeutic agent pemetrexed. rsc.org Similarly, hybrids of 1,3,4-oxadiazole and 1,2,3-triazole have demonstrated remarkable TS inhibition, with one compound showing an IC50 of 2.52 µM, significantly better than pemetrexed (IC50 = 6.75 µM). mdpi.com

Topoisomerase II: Human DNA topoisomerase IIα is another target for anticancer drugs. Certain 3,5-substituted 1,2,4-oxadiazole (B8745197) derivatives have been shown to have an inhibitory effect on topoisomerase IIα in the micromolar range. tandfonline.com Additionally, some norfloxacin derivatives incorporating a 1,3,4-oxadiazole ring have been tested for their ability to inhibit DNA gyrase (topoisomerase II) in bacteria. mdpi.com

Telomerase: Telomerase is an enzyme frequently activated in cancer cells, contributing to their immortality, and its inhibition is a promising anticancer strategy. nih.govbenthamdirect.com The 1,3,4-oxadiazole scaffold is a promising lead for developing telomerase inhibitors. nih.govtmrjournals.com Studies have shown that various 1,3,4-oxadiazole derivatives can effectively inhibit telomerase, with some demonstrating IC50 values below 1 µM. tmrjournals.comtandfonline.com The mechanism may involve the reduction of dyskerin expression, a key component of the telomerase complex. tmrjournals.comtandfonline.com For example, a 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivative showed potent antitumor effects via telomerase inhibition with an IC50 of 0.8 ± 0.1 mM. nih.gov

α-Amylase: As a strategy for managing diabetes, α-amylase inhibitors delay glucose absorption. nih.gov Several studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as effective α-amylase inhibitors. nih.govbuketov.edu.kzbuketov.edu.kzresearchgate.net In one study, synthesized 1,3,4-oxadiazole derivatives SC2 and SC8 showed potent α-amylase inhibitory activity with IC50 values of 36.5±1.5 µg/mL and 45.2±2.1 µg/mL, respectively, which were superior to the standard drug acarbose (68.9±3.2 µg/mL). buketov.edu.kzbuketov.edu.kz

Table 1: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

Enzyme TargetDerivative TypeReported IC50 ValueReference
Histone Deacetylase 6 (HDAC6)Trifluoromethyl-1,3,4-oxadiazole (TFMO)0.531 µM nih.gov
Thymidylate SynthaseEugenol-1,3,4-oxadiazole analogue0.56 µM rsc.org
Telomerase2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione0.8 ± 0.1 mM nih.gov
α-Amylase1,3,4-Oxadiazole derivative (SC2)36.5 ± 1.5 µg/mL buketov.edu.kz

Interaction with Cellular Targets and Signaling Pathways

The bioactivity of 1,3,4-oxadiazole compounds extends to their interaction with crucial cellular proteins and modulation of signaling cascades involved in cell growth, survival, and communication.

Vascular Endothelial Growth Factor (VEGF): The VEGF signaling pathway, particularly through its receptor VEGFR-2, is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govmdpi.com Blocking VEGFR-2 is a key strategy in antiangiogenic cancer therapy. mdpi.comnih.gov Numerous 1,3,4-oxadiazole derivatives have been designed and synthesized as VEGFR-2 inhibitors. nih.govnih.gov For example, certain 1,3,4-oxadiazole-naphthalene hybrids have shown potent VEGFR-2 inhibitory activity and antiproliferative effects against cancer cell lines. nih.gov These compounds are thought to suppress VEGF gene expression and down-regulate its expression in tumor cells. manipal.edu

Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. cell.comnih.gov A variety of 1,3,4-oxadiazole derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine binding site. cell.comnih.govresearchgate.net These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netresearchgate.net For instance, indolyl-α-keto-1,3,4-oxadiazoles and 2-anilinonicotinyl linked 1,3,4-oxadiazoles have demonstrated significant inhibition of tubulin assembly, with some compounds showing IC50 values in the low nanomolar range, comparable or superior to reference drugs like colchicine. cell.comnih.govresearchgate.net

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its inhibition is a target for cancer therapy. researchgate.net Several classes of 1,3,4-oxadiazole derivatives have been synthesized and evaluated as FAK inhibitors. researchgate.netmdpi.com One series of 1,3,4-oxadiazole-2(3H)-thione derivatives yielded a compound with a FAK IC50 value of 0.78 μM. mdpi.com Docking studies suggest these compounds can fit into the kinase domain of FAK, inhibiting its phosphorylation activity. mdpi.comnih.gov

NF-κB: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is aberrantly activated in many cancers, promoting cell survival and proliferation. nih.govnih.gov Blockade of the NF-κB signaling pathway is therefore a key therapeutic goal. nih.govresearchgate.net Certain 1,3,4-oxadiazole derivatives have been shown to induce anticancer activity by targeting this pathway. nih.govacs.org For example, the compound 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) was found to inhibit the phosphorylation of IκB and p65, key proteins in the NF-κB pathway, and abrogate the DNA binding and transcriptional activity of NF-κB in hepatocellular carcinoma cells. nih.govnih.gov

Effects on Cellular Processes

The inhibition of key enzymes and signaling pathways by 1,3,4-oxadiazole derivatives culminates in significant effects on fundamental cellular processes.

Apoptosis Induction: A common outcome of treatment with various bioactive 1,3,4-oxadiazole compounds is the induction of apoptosis, or programmed cell death. nih.gov This is often a consequence of inhibiting cell survival pathways or causing irreparable cellular damage. For example, derivatives that inhibit tubulin polymerization lead to mitotic arrest, which can trigger apoptosis through the activation of caspases. nih.govresearchgate.net Similarly, compounds targeting the NF-κB pathway can induce apoptosis by inhibiting its anti-apoptotic signaling. nih.govnih.gov The compound CMO was shown to induce apoptosis in hepatocellular carcinoma cells, evidenced by an increase in the sub-G1 cell population and cleavage of PARP and caspase-3. nih.govresearchgate.net

Cell Cycle Perturbation: Many 1,3,4-oxadiazole derivatives exert their anticancer effects by disrupting the normal progression of the cell cycle. nih.gov As mentioned, tubulin inhibitors containing the 1,3,4-oxadiazole scaffold typically cause cell cycle arrest at the G2/M phase. researchgate.net Other derivatives have been shown to arrest the cell cycle at different phases; for instance, certain eugenol-based analogues of 1,3,4-oxadiazole that inhibit thymidylate synthase significantly arrested the cell cycle in the S phase. rsc.org

Agrochemical Applications and Underlying Mechanisms

The versatile biological activity of the 1,3,4-oxadiazole ring has also been harnessed in the development of agrochemicals, including herbicides and insecticides.

Herbicidal Activity and Target Site Interactions in Plants

While specific details on the herbicidal activity of 2-Chloro-5-isopropyl-1,3,4-oxadiazole are not extensively documented in the provided search results, the oxadiazole class itself is known in agrochemistry. Compounds containing this heterocycle can act as protoporphyrinogen oxidase (PPO) inhibitors. PPO inhibitors disrupt chlorophyll and heme biosynthesis in plants, leading to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane damage and plant death upon exposure to light.

Insecticidal Activity and Modes of Action in Pests

The 1,3,4-oxadiazole moiety is present in some insecticides. These compounds can act on various targets within the insect nervous system or metabolic pathways. One known mode of action for insecticides containing related heterocyclic structures is the inhibition of chitin biosynthesis, which is crucial for the formation of the insect's exoskeleton. Disruption of this process prevents proper molting, leading to mortality. Other potential mechanisms include interference with neurotransmitter receptors or ion channels, disrupting the normal function of the insect's nervous system.

Disruption of Mitochondria and Nuclear Membranes in Insect Midgut Cells

While direct studies on this compound's effect on insect midgut cells are not extensively documented in the provided search results, the broader class of chemicals that disrupt mitochondrial and cellular membranes in insects offers a contextual understanding. For instance, certain pyrethroid pesticides have been shown to inhibit proliferation and disrupt the mitochondrial membrane potential in insect cell lines. nih.gov These compounds can also affect mitochondria-associated membranes, leading to cellular stress. nih.gov Similarly, some natural peptides, like cyclotides, cause damage to the midgut epithelial cells of lepidopteran larvae by disrupting microvilli, inducing cell swelling, and ultimately leading to lysis. nih.gov This mode of action, targeting the integrity of cellular and organellar membranes, is a known strategy for insecticidal activity.

Acetylcholine Receptor Modulation in Nematodes

The modulation of acetylcholine receptors is a key mechanism for nematicidal activity. Certain derivatives of 1,2,4-oxadiazole have demonstrated significant efficacy against plant-parasitic nematodes. nih.govsemanticscholar.orgmdpi.com One such derivative, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), exhibited potent nematicidal activity against Bursaphelenchus xylophilus, with a median lethal concentration (LC50) of 2.4 µg/mL. semanticscholar.orgmdpi.com Transcriptome and enzyme activity analyses indicated that the nematicidal action of this compound was primarily associated with its effect on the acetylcholine receptor of the nematode. nih.govsemanticscholar.org This suggests that compounds within the oxadiazole class can act as potent nematicides by targeting the nervous system of these pests.

Fungicidal Activity and Antifungal Mechanisms

Derivatives of 1,3,4-oxadiazole have shown promising fungicidal properties. For example, several 1,3,4-oxadiazole compounds, designated as LMM5, LMM6, and LMM11, have been effective against Candida albicans. frontiersin.orgnih.govresearchgate.netnih.govmdpi.com These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against various clinical isolates of C. albicans. nih.govresearchgate.netmdpi.com The proposed mechanism of action for some of these compounds involves the inhibition of the enzyme thioredoxin reductase, which is crucial for maintaining the redox balance within the fungal cell. frontiersin.orgnih.govmdpi.com Furthermore, some of these derivatives have demonstrated a synergistic effect when used in combination with conventional antifungal drugs like amphotericin B and caspofungin. nih.govresearchgate.netmdpi.com

Table 1: In Vitro Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives against Candida albicans

CompoundMIC Range (µg/mL)Primary Mechanism of Action (Hypothesized)Synergistic Effect with
LMM532Thioredoxin Reductase InhibitionNot specified
LMM68 - 32Not specifiedAmphotericin B, Caspofungin
LMM1132Thioredoxin Reductase InhibitionNot specified

Broad-Spectrum Plant Protection Against Bacterial and Viral Pathogens

The potential for broad-spectrum plant protection is a significant area of agrochemical research. While specific data on this compound's activity against bacterial and viral pathogens is not detailed in the provided results, the general principles of plant protection involve various mechanisms. These can include the induction of systemic resistance in the host plant or direct antimicrobial action against the pathogens. mdpi.com The development of broad-spectrum antiviral agents is a key strategy to combat a wide range of plant viruses, which are responsible for significant crop losses worldwide. mdpi.commdpi.com Research into compounds that can inhibit viral attachment and replication is ongoing, with some natural compounds like A-type proanthocyanidins showing promise as virucidal agents against a variety of viruses. mdpi.com The exploration of synthetic compounds like this compound for such broad-spectrum activity remains an area of interest.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape on 2-Chloro-5-isopropyl-1,3,4-oxadiazole and its Core Structure

The current body of scientific literature extensively covers the 1,3,4-oxadiazole (B1194373) core, establishing it as a "privileged scaffold" in medicinal chemistry and material science. bohrium.comopenmedicinalchemistryjournal.com Research has demonstrated that derivatives of this heterocyclic ring possess a vast array of pharmacological activities. longdom.orgjchemrev.com These include, but are not limited to, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antihypertensive properties. openmedicinalchemistryjournal.comnih.govmdpi.comrroij.com The versatility of the 1,3,4-oxadiazole ring is attributed to its favorable physicochemical and pharmacokinetic properties, which can be fine-tuned through substitutions at the 2 and 5 positions. tandfonline.comnih.gov This structural flexibility allows for interaction with a wide range of biological targets. openmedicinalchemistryjournal.com The HIV integrase inhibitor Raltegravir is a prominent example of a successful drug molecule incorporating the 1,3,4-oxadiazole moiety. mdpi.comeurekaselect.com

In addition to its therapeutic applications, the 1,3,4-oxadiazole nucleus is a subject of investigation in material science, where its derivatives are explored for use as corrosion inhibitors, in organic light-emitting diodes (OLEDs), and as liquid crystals, owing to their thermal stability and luminescent properties. bohrium.comeurekaselect.comnih.govresearchgate.net Synthetic methodologies are also well-established, with the most common routes involving the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones using various reagents. nih.govipindexing.comresearchgate.net

In stark contrast, specific research focusing solely on This compound is notably scarce in publicly available scientific literature. While it is recognized as a chemical entity, detailed studies on its synthesis, specific biological activities, and potential applications are not extensively documented. The current understanding is therefore largely extrapolated from the general knowledge of 2,5-disubstituted 1,3,4-oxadiazoles, where the chloro and isopropyl groups would be expected to modulate the electronic and steric properties of the core ring, thereby influencing its biological and physical characteristics.

Identification of Research Gaps and Challenges in the Field

Despite the extensive research on 1,3,4-oxadiazoles, several key gaps and challenges remain, presenting opportunities for further investigation:

Limited Exploration of Specific Substitution Patterns: As evidenced by the case of this compound, the vast majority of research focuses on aryl or heteroaryl substitutions. A systematic exploration of derivatives with diverse alkyl, cycloalkyl, and functionalized aliphatic groups is needed to fully map the chemical space and unlock new biological activities.

Structure-Activity Relationship (SAR) Studies: While many derivatives have been synthesized and tested, comprehensive SAR studies are often lacking. There is a need for more in-depth computational and experimental studies to build robust models that can predict the biological activity of novel derivatives with greater accuracy, targeting specific enzymes or receptors. nih.gov

Understanding Mechanisms of Action: For many reported activities, the precise molecular mechanism remains unclear. Future research should focus on target identification and validation to understand how 1,3,4-oxadiazole derivatives exert their pharmacological effects, which is crucial for rational drug design.

Overcoming Physicochemical Hurdles: Poor solubility and bioavailability are common challenges for heterocyclic compounds. mdpi.com Developing novel formulation strategies or employing prodrug approaches for 1,3,4-oxadiazole derivatives could enhance their therapeutic potential.

Need for Greener Synthetic Protocols: Many traditional synthetic methods for 1,3,4-oxadiazoles rely on harsh reagents like phosphorus oxychloride or high temperatures, generating significant chemical waste. ipindexing.comnih.gov A significant gap exists in the development and adoption of more sustainable and environmentally benign synthetic methodologies. nih.gov

Emerging Trends and Directions for Future Studies in 1,3,4-Oxadiazole Chemistry

The field of 1,3,4-oxadiazole chemistry is continually evolving, with several exciting trends poised to shape its future direction:

Advanced Synthetic Methodologies: There is a growing trend towards the use of modern synthetic techniques. This includes metal-free domino protocols, photoredox-mediated cyclizations, and mechanochemical synthesis, which offer milder reaction conditions, higher efficiency, and better environmental profiles compared to conventional methods. nih.govorganic-chemistry.orgresearchgate.net The development of one-pot syntheses that minimize purification steps is also a key area of focus. researchgate.net

Green Chemistry Approaches: The principles of green chemistry are becoming increasingly important. Future studies will likely focus on using non-toxic catalysts, green solvents, microwave-assisted synthesis, and grinding techniques to create 1,3,4-oxadiazole derivatives, reducing the environmental impact of their production. eurekaselect.comnih.govresearchgate.net

Hybrid Molecule Design: A promising strategy in drug discovery is the creation of hybrid molecules that combine the 1,3,4-oxadiazole scaffold with other known pharmacophores. This approach aims to develop multifunctional drugs that can hit multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance.

Applications in Material Science and Catalysis: Beyond medicine, the unique electronic properties of the 1,3,4-oxadiazole ring will continue to be exploited in material science. Future research is expected to focus on designing novel derivatives for advanced applications such as organic electronics, sensors, and functional polymers. nih.gov There is also emerging interest in their potential use as organocatalysts.

Computational and In-Silico Screening: The use of computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will become increasingly integral. eurekaselect.comnih.gov These methods can accelerate the discovery process by predicting the activity of virtual compounds and prioritizing the synthesis of the most promising candidates, saving time and resources.

By addressing the identified research gaps and embracing these emerging trends, the scientific community can continue to unlock the full potential of the 1,3,4-oxadiazole scaffold, leading to the development of novel therapeutics, advanced materials, and innovative chemical technologies.

Q & A

Q. What are common synthetic routes for preparing 2-chloro-5-isopropyl-1,3,4-oxadiazole?

The synthesis typically involves cyclization of hydrazide precursors or chlorination of pre-formed oxadiazoles. For example:

  • Hydrazide Cyclization : Reacting a substituted hydrazide with a chlorinating agent (e.g., POCl₃) under reflux conditions. This method is analogous to the synthesis of 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, where hydrazides are cyclized with chlorinating agents to introduce the chloro substituent .
  • Vilsmeier–Haack Reaction : Used in related oxadiazole derivatives (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde), this method can be adapted by modifying starting materials to incorporate the isopropyl group . Key Optimization Parameters :
ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at controlled exothermicity
Reaction Time4–6 hoursProlonged time reduces side products
SolventToluene/DMFPolar aprotic solvents enhance cyclization

Q. How can purity and structural integrity be validated for this compound?

  • Chromatography : Use GC or HPLC with a purity threshold ≥95% (as in and for similar oxadiazoles) .
  • Spectroscopic Techniques :
  • ¹H-NMR : Compare peaks to literature data (e.g., δ 2.29 ppm for methyl groups in 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole) .
  • IR Spectroscopy : Confirm the oxadiazole ring via C=N stretching (~1600 cm⁻¹) and C-O-C bands (~1250 cm⁻¹) .
    • Melting Point Analysis : Consistency with reported values (e.g., 119°C for 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole) ensures crystallinity .

Advanced Research Questions

Q. How do solvent polarity and reaction pH influence the stability of this compound during synthesis?

  • Polar Solvents (e.g., DMF) : Stabilize intermediates via solvation but may hydrolyze the chloro substituent at high temperatures. notes DCM/DMF mixtures for oxadiazole synthesis to balance reactivity and stability .
  • pH Control : Neutral to slightly acidic conditions (pH 5–7) prevent decomposition. In , alkaline conditions during oxime formation are critical but require subsequent neutralization to avoid side reactions .

Q. How can contradictory NMR data for oxadiazole derivatives be resolved?

Discrepancies often arise from solvent effects or conformational isomerism . For example:

  • Solvent Polarity : In CDCl₃ vs. DMSO-d₆, proton shifts for aromatic groups in 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole vary by 0.1–0.3 ppm due to hydrogen bonding .
  • Dynamic NMR : Use variable-temperature studies to detect rotamers (e.g., restricted rotation in bulky substituents) .

Q. What strategies optimize the antimicrobial activity of this compound derivatives?

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., Cl) enhances membrane penetration, while isopropyl groups improve lipophilicity (see for 4-chloro-2,6-dimethylphenoxy derivatives) .
  • Structure-Activity Relationship (SAR) : Compare MIC values against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli) to identify pharmacophore requirements .

Q. How can conflicting bioassay results be addressed when testing this compound’s anti-inflammatory properties?

  • Dose-Dependent Effects : Replicate assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear responses.
  • In Vitro vs. In Vivo Models : Discrepancies may arise from metabolic stability. For example, highlights probe solubility as a critical factor in cellular uptake .

Methodological Guidance for Data Interpretation

  • Handling Synthetic Yield Discrepancies :
    If yields deviate >10% from literature values:

    • Verify reagent stoichiometry (e.g., excess chlorinating agent in ) .
    • Analyze byproducts via LC-MS to identify competing pathways (e.g., hydrolysis or dimerization).
  • Crystallography for Structural Confirmation :
    Single-crystal X-ray diffraction (as in and ) resolves ambiguities in substituent orientation, especially for chiral centers or steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.